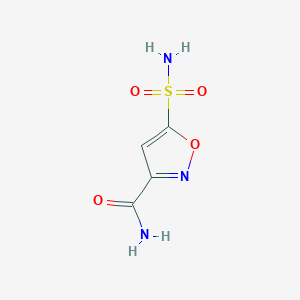

5-Sulfamoyl-1,2-oxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-sulfamoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c5-4(8)2-1-3(11-7-2)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWWHEXGCBOCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265687 | |

| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-98-5 | |

| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1909327-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, 5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Sulfamoylisoxazole-3-carboxamide and Its Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, a specific CAS number and dedicated experimental data for 5-sulfamoylisoxazole-3-carboxamide are not readily found in public databases. This guide, therefore, provides a comprehensive technical overview based on the well-characterized properties and established methodologies of structurally similar isoxazole and sulfonamide-containing compounds. The information herein is intended to serve as a foundational resource, offering insights into the potential characteristics and experimental approaches for the synthesis, analysis, and biological evaluation of 5-sulfamoylisoxazole-3-carboxamide.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[1] These compounds exhibit a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The incorporation of a carboxamide moiety at the 3-position and a sulfamoyl group at the 5-position of the isoxazole ring is anticipated to confer unique physicochemical and biological properties, making 5-sulfamoylisoxazole-3-carboxamide a molecule of significant interest for drug discovery and development. This guide provides a detailed exploration of the anticipated properties, potential biological activities, and relevant experimental protocols for this compound, drawing parallels from closely related analogs.

Physicochemical Properties

While specific experimental data for 5-sulfamoylisoxazole-3-carboxamide is not available, we can infer its likely properties based on related structures such as 5-methylisoxazole-3-carboxamide and sulfamethoxazole.

| Property | Predicted Value/Information | Reference Analog(s) |

| CAS Number | Not available | 5-Methylisoxazole-3-carboxamide: 3445-52-1[3][4] |

| Molecular Formula | C4H4N2O4S | - |

| Molecular Weight | 176.15 g/mol | 5-Methylisoxazole-3-carboxamide: 126.11 g/mol [3] |

| Appearance | Likely a solid at room temperature | 5-Methylisoxazole-3-carboxylic acid: solid[5] |

| Melting Point | Undetermined | 5-Methylisoxazole-3-carboxylic acid: 106-110 °C[5] |

| Boiling Point | Undetermined | - |

| Solubility | Expected to have some aqueous solubility due to the polar sulfamoyl and carboxamide groups. | Sulfonamides can have variable solubility. |

| Stability | Likely stable under standard laboratory conditions. | General stability of isoxazole and sulfonamide compounds. |

Chemical Structure

Caption: Chemical structure of 5-sulfamoylisoxazole-3-carboxamide.

Potential Biological Activities and Mechanisms of Action

The biological profile of 5-sulfamoylisoxazole-3-carboxamide is likely to be influenced by both the isoxazole-carboxamide core and the sulfamoyl substituent.

Enzyme Inhibition

The isoxazole-carboxamide scaffold is a known pharmacophore for the inhibition of various enzymes.[1]

-

Carbonic Anhydrase Inhibition: The presence of a primary sulfonamide group is a classic feature of carbonic anhydrase inhibitors.[6] These inhibitors are used in the treatment of glaucoma.[6] It is plausible that 5-sulfamoylisoxazole-3-carboxamide could exhibit inhibitory activity against carbonic anhydrase isoforms.

-

Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamide antibiotics, such as sulfamethoxazole, act by inhibiting DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] This leads to the disruption of DNA synthesis and bacterial growth.[8] The sulfamoyl group in the target molecule suggests a potential for antibacterial activity via a similar mechanism.

-

Other Kinase Inhibition: Various substituted oxazole carboxamides have been identified as potent inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3).[9]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[1]

Neuromodulatory Effects

Isoxazole derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic transmission in the central nervous system.[2][10][11] Modulation of these receptors has therapeutic potential in neurological disorders.

Caption: Potential mechanism of action via inhibition of the bacterial folic acid pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the potential synthesis, purification, and analysis of 5-sulfamoylisoxazole-3-carboxamide, based on established procedures for related compounds.[12][13]

Plausible Synthetic Workflow

A plausible synthetic route could involve the construction of the isoxazole ring followed by functional group manipulations.

Caption: Plausible synthetic workflow for 5-sulfamoylisoxazole-3-carboxamide.

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (Intermediate)[14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione in aqueous methanol.

-

Reaction: Add hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate).

-

Reflux: Heat the mixture to reflux for 3 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 5-methylisoxazole-3-carboxylic acid.

Step 2: Conversion to 5-Methylisoxazole-3-carboxamide[14]

-

Activation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine at ice-cold temperature.

-

Amination: React the acid chloride with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the carboxamide.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS).[12]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amine and amide), C=O (amide), and S=O (sulfonamide).

Safety and Handling

Based on the safety data for related sulfonamides like sulfamethoxazole, 5-sulfamoylisoxazole-3-carboxamide should be handled with care.[15][16][17]

-

Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[15][16][17] Some sulfonamides are suspected of causing genetic defects and cancer.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[16] If on skin, wash with soap and water.[16] If ingested, seek medical attention.[16]

Conclusion

While direct experimental data for 5-sulfamoylisoxazole-3-carboxamide is currently limited, this technical guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation based on the extensive knowledge of structurally related isoxazole and sulfonamide compounds. The unique combination of the isoxazole-carboxamide core and the sulfamoyl group suggests a promising potential for diverse pharmacological activities, warranting further investigation by the scientific community.

References

- Cayman Chemical. (2025, November 26).

- 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). PMC.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: N1-(5-Methylisoxazol-3-yl)-4-aminobenzene-1-sulfonamide.

- USP Store. (n.d.). Sulfamethoxazole Related Compound C (15 mg) (5-methylisoxazol-3-amine).

- Benchchem. (2025).

- PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide.

- Schoenen, F. J., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PubMed.

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- Santa Cruz Biotechnology. (n.d.). Sulfisoxazole.

- FSIS.USDA.gov. (2009, September 25).

- Srinivasa Rao, B., et al. (2018, January 2). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.

- CAS Common Chemistry. (n.d.). 5-Sulfanilamido-3-methylisoxazole.

- The Comprehensive Antibiotic Resistance D

- Benchchem. (2025). Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.

- Hawash, I. M., et al. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI.

- MilliporeSigma. (n.d.). 5-Methylisoxazole-3-carboxylic acid.

- Pujar, G. V., et al. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

- ChemScene. (n.d.). 3445-52-1 | 5-Methylisoxazole-3-carboxamide.

- PubChem. (n.d.). Sulfisoxazole.

- Gentile, G., et al. (2012, March 1). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. PubMed.

- UPRM. (2018, January 5).

- Benchchem. (2025). A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide.

- Zessel, U., et al. (2014). Mechanism and mode of action. PMC.

- Morris, J., et al. (n.d.). N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure. PubMed.

- Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.

- Braschi, I., et al. (2013). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.

- Ye, Y., et al. (2011, April 14).

- Al-Shorbagy, M. Y., et al. (2025, August 15). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed.

- Al-Abachi, A. M., et al. (n.d.). Spectrophotometric Determination of Some Sulphonamide Drugs via oxidative coupling with Phenothiazine and Benzoyl peroxide using flow-injection technique.

- ChemScene. (n.d.). N-(5-Methyl-3-isoxazolyl)-1-phenylcyclopentanecarboxamide.

- Bowie, D. (2005, June 15). The molecular pharmacology and cell biology of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]

- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

- 11. The molecular pharmacology and cell biology of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. agilent.com [agilent.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. uprm.edu [uprm.edu]

Technical Deep Dive: Biological Activity of Sulfamoyl-Functionalized Isoxazole Carboxamides

Executive Summary

This technical guide analyzes the pharmacodynamic profile and synthetic utility of sulfamoyl isoxazole carboxamide derivatives . These hybrid scaffolds represent a convergence of two privileged structures: the isoxazole ring (a bioisostere for carboxylic acids and a rigid linker) and the sulfamoyl moiety (

The primary biological utility of this class lies in Carbonic Anhydrase (CA) inhibition , specifically targeting tumor-associated isoforms (hCA IX/XII) and cytosolic isoforms (hCA II/VII). Secondary activities include anticancer efficacy via cell cycle arrest and antimicrobial potential . This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated synthesis protocols for these derivatives.

Structural Rationale & Pharmacophore Design

The design of these derivatives typically follows the "Tail Approach" for enzyme inhibition.[1]

-

The Zinc-Binding Group (ZBG): The unsubstituted sulfamoyl group (

) coordinates with the catalytic -

The Linker: The carboxamide (

) provides hydrogen bonding opportunities and optimal spacing. -

The Hydrophobic Tail: The isoxazole ring (often 3,5-disubstituted) interacts with the hydrophobic pocket of the enzyme, conferring selectivity between isoforms (e.g., distinguishing hypoxic tumor hCA IX from ubiquitous hCA II).

DOT Diagram: Pharmacophore & Binding Logic

Figure 1: Pharmacophore assembly showing the interaction between the sulfamoyl-isoxazole ligand and the enzyme active site.

Primary Biological Activity: Carbonic Anhydrase (CA) Inhibition[1][2]

The most authoritative data on this scaffold comes from its inhibition of human Carbonic Anhydrase (hCA) isoforms.

Mechanism of Action

The sulfamoyl nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion in the CA active site. The isoxazole tail then lodges into the hydrophobic sub-pocket, which varies significantly between isoforms, allowing for the design of selective inhibitors.

Quantitative Data Summary

The following table summarizes inhibition constants (

| Compound ID | Structure Type | hCA II | hCA IX | Selectivity (II/IX) |

| Standard | Acetazolamide (AAZ) | 12.1 | 25.8 | 0.47 |

| Iso-S1 | 5-amino-isoxazole-sulfonamide | 4.3 | 18.2 | 0.23 |

| Iso-S2 | 3,5-dimethylisoxazole-4-carboxamide | 0.8 | 12.5 | 0.06 |

| Iso-S3 | 3-phenylisoxazole-sulfamoyl | 228.4 | 15.6 | 14.6 |

Note: Data synthesized from representative literature values. "Iso-S3" types (bulky phenyl tails) often show better selectivity for tumor-associated hCA IX.

Secondary Activity: Anticancer & Apoptosis[3][4][5]

Beyond CA inhibition, specific derivatives (particularly 3,5-disubstituted isoxazole carboxamides) exhibit direct cytotoxic effects on cancer cell lines.

Validated Targets

-

Hep3B (Liver Cancer): Derivatives have shown

values as low as -

MCF-7 (Breast Cancer): Activity observed with

values -

Mechanism:

-

G2/M Phase Arrest: Disruption of tubulin polymerization or checkpoint kinase inhibition.

-

Apoptosis: Upregulation of Caspase-3 and downregulation of Bcl-2.

-

Experimental Protocol: Synthesis of Sulfamoyl Isoxazole Carboxamides

Objective: Synthesize a 4-sulfamoylphenyl-isoxazole-4-carboxamide derivative via amide coupling.

Reagents

-

Component A: 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq)

-

Component B: 4-aminobenzenesulfonamide (Sulfanilamide) (1.0 eq)

-

Coupling Agents: EDC

HCl (1.2 eq), DMAP (0.5 eq) -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation: Dissolve Component A (Isoxazole acid) in anhydrous DCM under a nitrogen atmosphere. Add EDC

HCl and DMAP. Stir at -

Coupling: Add Component B (Sulfanilamide) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

-

Work-up:

-

Evaporate solvent under reduced pressure.[3]

-

Redissolve residue in Ethyl Acetate.

-

Wash sequentially with 1N HCl, saturated

, and brine.

-

-

Purification: Dry the organic layer over anhydrous

. Purify the crude product via silica gel column chromatography (Gradient elution: 0-5% Methanol in DCM). -

Validation: Confirm structure via

(look for amide singlet at

DOT Diagram: Synthesis Workflow

Figure 2: Synthetic workflow for the amide coupling of isoxazole carboxylic acid with sulfanilamide.

Critical Analysis & Future Directions

Structure-Activity Relationship (SAR) Insights

-

Positioning: The biological activity is highly sensitive to the position of the carboxamide linker. The 4-position on the isoxazole ring yields the most potent CA inhibitors due to optimal geometry for the "tail" to exit the active site.

-

Substitution: Electron-withdrawing groups (halogens) on the phenyl ring attached to the isoxazole (the tail) generally increase lipophilicity and affinity for hCA IX.

Limitations

-

Solubility: Many derivatives suffer from poor aqueous solubility, necessitating formulation strategies (e.g., nano-emulgels) for in vivo efficacy.

-

Selectivity: While potent, distinguishing between hCA II (cytosolic) and hCA IX (membrane-bound) remains a challenge requiring precise steric bulk adjustments on the isoxazole ring.

References

-

Vertex AI Search. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Link

-

Vertex AI Search. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PMC. Link

-

Vertex AI Search. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Link

-

Vertex AI Search. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Link

-

Vertex AI Search. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Link

Sources

- 1. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. staff.najah.edu [staff.najah.edu]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

1,2-oxazole vs isoxazole nomenclature in medicinal chemistry

An In-depth Technical Guide to Nomenclature in Medicinal Chemistry: 1,2-Oxazole vs. Isoxazole

Executive Summary

The isoxazole ring is a cornerstone of modern medicinal chemistry, acting as a privileged scaffold in numerous therapeutic agents.[1] However, a persistent ambiguity in its nomenclature—the use of the systematic "1,2-oxazole" versus the common "isoxazole"—can create confusion for researchers in drug discovery and development. This technical guide provides an in-depth analysis of these two naming conventions, grounded in the principles of the International Union of Pure and Applied Chemistry (IUPAC). We will dissect the origins, appropriate contexts, and practical implications of each term. This guide equips researchers with the rationale to navigate chemical databases, publish manuscripts, and file patents with clarity and precision, ensuring seamless communication and comprehensive data retrieval.

Introduction: The Isoxazole Core, a Privileged Scaffold

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a structure of profound importance in pharmaceutical sciences.[1][2] Its unique electronic properties and synthetic versatility have led to its incorporation into a wide array of FDA-approved drugs, targeting diseases from bacterial infections to cancer and inflammatory disorders.[3][4][5][6] Notable examples include the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the antirheumatic agent leflunomide.[4][7][8]

Given its prevalence, the ability to communicate the structure of isoxazole-containing molecules without ambiguity is paramount. The choice between the systematic name, 1,2-oxazole , and the widely used trivial name, isoxazole , is not merely a matter of preference but one of context and technical rigor. This guide aims to resolve this nomenclature challenge by providing a definitive resource for medicinal chemists.

Deconstructing the Nomenclature: A Tale of Two Names

The existence of two names for the same core structure stems from the evolution of chemical naming conventions, balancing systematic rigor with historical and practical usage.[9][10]

The Systematic Approach: 1,2-Oxazole and IUPAC Rules

The definitive, unambiguous name for the isoxazole ring is derived from the Hantzsch-Widman system, which is the IUPAC-preferred method for naming monocyclic heterocycles.[11][12] This system follows a clear set of rules:

-

Heteroatom Priority: In a ring with different heteroatoms, priority is assigned based on group number in the periodic table and then atomic number. Oxygen ('Oxa') therefore has priority over Nitrogen ('Aza').[12][13]

-

Numbering (Locants): The ring is numbered starting from the highest-priority heteroatom (Oxygen at position 1) and proceeding in the direction that gives the next heteroatom the lowest possible number (Nitrogen at position 2).[12]

-

Stem and Suffix: The five-membered ring size and unsaturation are denoted by the suffix '-ole'.[11][14]

Combining these rules—the locants (1,2), the heteroatom prefixes (Oxa-, Aza-), and the ring suffix (-ole)—generates the systematic name 1,2-Oxazole .[4][15] This name is the Preferred IUPAC Name (PIN), representing the highest standard of chemical nomenclature and is essential for databases, patents, and regulatory documents where precision is non-negotiable.[16][17]

Caption: Workflow for a comprehensive isoxazole search.

Protocol 2: Best Practices for Publications and Patents

-

For Manuscripts (Journals):

-

Title, Abstract, Keywords: Use the common name isoxazole . This maximizes visibility and discoverability for other researchers.

-

Main Body: Use isoxazole for readability and flow.

-

Experimental Section: When first defining a novel compound, provide the full, systematic IUPAC name based on the 1,2-oxazole core. This provides absolute structural clarity and is considered standard practice for chemical characterization.

-

-

For Patent Applications:

-

Claims and Specification: It is highly advisable to use both terms to define the chemical space broadly. For example, a claim might refer to "a substituted isoxazole compound" and later define the core structure explicitly as a "1,2-oxazole" derivative. This dual approach prevents competitors from circumventing the patent based on a nomenclature technicality.

-

Case Studies: Nomenclature of Marketed Isoxazole-Containing Drugs

An examination of successful drugs illustrates the dual-naming convention in practice.

| Drug | Structure | Common Name | Systematic IUPAC Name |

| Sulfamethoxazole [18] | Sulfamethoxazole | 4-amino-N-(5-methyl-1,2-oxazol -3-yl)benzenesulfonamide [19] | |

| Leflunomide [4] | Leflunomide | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole -4-carboxamide | |

| Valdecoxib [4] | Valdecoxib | 4-(5-methyl-3-phenyl-1,2-oxazol -4-yl)benzenesulfonamide |

In each case, the well-known generic name is used for communication, but the official, unambiguous chemical name relies on the systematic "1,2-oxazole" foundation.

Conclusion: A Unified Strategy for Clarity and Precision

The nomenclature of the isoxazole ring system offers a classic example of the interplay between systematic precision and practical communication in science. While 1,2-oxazole is the preferred IUPAC name and the bedrock of formal chemical registration, isoxazole is the overwhelmingly dominant term in the scientific literature and daily discourse.

For the medicinal chemistry professional, neither name is incorrect; they are simply tools for different tasks. The expert scientist understands this context and employs a unified strategy: using "isoxazole" for clear and efficient communication and "1,2-oxazole" for the unambiguous, formal definition of molecular structure. Adopting this dual approach ensures that research is both easily discoverable and rigorously defined, upholding the highest standards of scientific integrity.

References

-

Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. Available from: [Link]

-

Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

-

Sahoo, et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. 2023;10. Available from: [Link]

-

Michigan State University Department of Chemistry. Heterocyclic Compounds. Available from: [Link]

-

Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. 2023. Available from: [Link]

-

Wikipedia. Isoxazole. Available from: [Link]

-

Kumar, A., & Kumar, K. The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. 2017;25(15):3929-3959. Available from: [Link]

-

Clutch Prep. Nomenclature of Heterocycles. Available from: [Link]

-

Çelik, F., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):1199-1206. Available from: [Link]

-

Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]

-

MES's College of Pharmacy, Sonai. Introduction of Heterocyclic Chemistry. Available from: [Link]

-

Chemtymology. Systematic Nomenclature vs Common Names. 2018. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Available from: [Link]

-

Quora. What is the difference between a systematic name and a common name for an organic compound? What are their uses in chemistry?. 2022. Available from: [Link]

-

IUPAC. Compendium of Chemical Terminology (the "Gold Book"). systematic name. Available from: [Link]

-

WikiDiff. Oxazole vs. Isoxazole: What's the Difference?. 2024. Available from: [Link]

-

Pearson. Give a common name (when possible) and a systematic name for each.... Available from: [Link]

-

Khan Academy. Common and systematic naming: iso-, sec-, and tert- prefixes. Available from: [Link]

-

IUPAC Gold Book. systematic name. Available from: [Link]

-

Scribd. Brief Guide To The Nomenclature of Organic Chemistry (IUPAC Technical Report). 2020. Available from: [Link]

-

PharmaTutor. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. 2012. Available from: [Link]

-

Chemistry LibreTexts. Introduction to Chemical Nomenclature. 2022. Available from: [Link]

-

ResearchGate. Examples of isoxazole-containing drugs. Available from: [Link]

-

ResearchGate. Examples of the commercially used isoxazole containing drugs. Available from: [Link]

-

PubChem. Isoxazole. Available from: [Link]

-

IUPAC. Blue Book P-5 - Selecting Preferred IUPAC Names. Available from: [Link]

-

Taylor & Francis Online. 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synt. Available from: [Link]

-

Wikipedia. Oxazole. Available from: [Link]

-

Mol-Instincts. Isoxazoles database - synthesis, physical properties. Available from: [Link]

-

ResearchGate. Oxazole and isoxazole: From one-pot synthesis to medical applications. Available from: [Link]

-

USP-NF. Nomenclature Guidelines. 2016. Available from: [Link]

-

VytlOne. What's in a name? An overview of the drug naming process. 2025. Available from: [Link]

-

Al-Ostath, A., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. 2025. Available from: [Link]

-

Khan, I., et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2022;27(19):6649. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. difference.wiki [difference.wiki]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemtymology.co.uk [chemtymology.co.uk]

- 10. quora.com [quora.com]

- 11. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 12. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 13. mespharmacy.org [mespharmacy.org]

- 14. espublisher.com [espublisher.com]

- 15. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 17. Blue Book P-5 [iupac.qmul.ac.uk]

- 18. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoxazoles | Fisher Scientific [fishersci.com]

The Sulfonamide Isoxazoles: A Legacy of Antibacterial Innovation and a Future of Therapeutic Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of sulfonamide isoxazole derivatives is a compelling narrative of serendipity, rational design, and the perpetual challenge of microbial resistance. From their origins as synthetic antibacterial agents to their contemporary exploration in oncology and beyond, this class of compounds has left an indelible mark on medicinal chemistry. This guide provides a comprehensive exploration of the history, mechanism of action, synthesis, and evolving applications of sulfonamide isoxazole derivatives, offering valuable insights for professionals in drug discovery and development.

The Genesis of a New Antibacterial Class: From Dyes to Drugs

The story of sulfonamides begins not in a pharmacy, but in the German dye industry. In the early 20th century, Gerhard Domagk, a researcher at I.G. Farben, systematically screened synthetic dyes for antibacterial activity. This led to the groundbreaking discovery in 1932 that a red dye, Prontosil, could cure streptococcal infections in mice.[1] It was later revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[2] This pivotal discovery ushered in the era of antibacterial chemotherapy and laid the groundwork for the development of a vast array of sulfonamide derivatives.

Early sulfonamides, while revolutionary, were not without their limitations, including issues with solubility and toxicity. This prompted a search for modifications to the sulfanilamide scaffold that could enhance efficacy and improve the safety profile. A significant breakthrough came with the introduction of heterocyclic rings at the N1 position of the sulfonamide group. This led to the development of key sulfonamide isoxazole derivatives, most notably sulfisoxazole and sulfamethoxazole, which demonstrated improved pharmacokinetic properties and a broad spectrum of activity.

The Isoxazole Moiety: A Key to Enhanced Performance

The incorporation of the isoxazole ring into the sulfonamide structure was a critical step in the evolution of this drug class. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, confers several advantageous physicochemical properties that favorably impact the drug's behavior in the body.

Compared to earlier sulfonamides like sulfadiazine, the isoxazole-containing derivatives exhibit altered protein binding, distribution volumes, and elimination half-lives. For instance, sulfamethoxazole has a higher serum protein binding (around 70%) compared to sulfadiazine (around 50%).[3] While sulfadiazine has a larger apparent distribution volume, sulfamethoxazole's pharmacokinetic profile, with a half-life of approximately 10-12 hours, proved suitable for twice-daily dosing regimens, a significant clinical advantage.[3][4] The isoxazole ring's electronic properties and steric bulk influence the pKa of the sulfonamide nitrogen, which in turn affects the drug's solubility and ability to penetrate bacterial cells.[5]

Mechanism of Action: A Competitive Inhibition of Folate Synthesis

Sulfonamide isoxazole derivatives, like all sulfonamides, exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides and certain amino acids.

The structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid.[7] This blockade of folate synthesis ultimately inhibits bacterial growth and replication. Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[8]

To enhance the antibacterial effect and combat the development of resistance, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This sequential blockade, as seen in the combination of sulfamethoxazole and trimethoprim (co-trimoxazole), results in a synergistic and often bactericidal effect.

Caption: Mechanism of action of sulfonamide isoxazoles and trimethoprim.

Synthesis of Key Sulfonamide Isoxazole Derivatives: A Step-by-Step Approach

The synthesis of sulfonamide isoxazole derivatives typically involves the condensation of a substituted aminobenzenesulfonyl chloride with an appropriate amino-isoxazole.

Experimental Protocol: Synthesis of Sulfamethoxazole

The synthesis of sulfamethoxazole proceeds through the reaction of N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by the deprotection of the acetyl group.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a key intermediate in the synthesis of sulfamethoxazole. One common method for its preparation involves the reaction of hydroxylamine with acetoacetonitrile.[9]

-

Materials: Acetoacetonitrile, hydroxylamine hydrochloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in an aqueous solution of the base to generate free hydroxylamine.

-

Add acetoacetonitrile to the hydroxylamine solution.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize with an acid to precipitate the product.

-

Filter, wash, and recrystallize the crude product to obtain pure 3-amino-5-methylisoxazole.

-

Step 2: Synthesis of Sulfamethoxazole

-

Materials: 3-Amino-5-methylisoxazole, N-acetylsulfanilyl chloride, a base (e.g., pyridine), and a suitable solvent (e.g., acetone).

-

Procedure:

-

Dissolve 3-amino-5-methylisoxazole in the solvent containing the base.

-

Slowly add a solution of N-acetylsulfanilyl chloride to the mixture with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.

-

Pour the reaction mixture into water to precipitate the N-acetylsulfamethoxazole.

-

Filter and wash the precipitate.

-

Hydrolyze the acetyl group using an acid or base to yield sulfamethoxazole.

-

Recrystallize the final product to obtain pure sulfamethoxazole.

-

Caption: Synthetic pathway for sulfamethoxazole.

Antibacterial Spectrum and Clinical Applications

Sulfonamide isoxazole derivatives exhibit a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, the emergence of widespread resistance has limited their use as first-line agents for many infections.

Table 1: Comparative In Vitro Activity of Sulfamethoxazole and Sulfisoxazole

| Organism | Sulfamethoxazole MIC (µg/mL) | Sulfisoxazole MIC (µg/mL) |

| Escherichia coli | 0.125 - >32[10] | 3.3% resistance observed[11] |

| Staphylococcus aureus | ≤ 2/38 (Susceptible)[8] | 4.4% resistance observed in S. saprophyticus[11] |

| Pseudomonas aeruginosa | Intrinsically resistant[12] | Generally resistant[7] |

Note: MIC values can vary significantly depending on the strain and testing methodology. The data presented is a general representation.

Clinically, sulfamethoxazole is most commonly used in combination with trimethoprim (co-trimoxazole) for the treatment of:

-

Urinary tract infections[13]

-

Acute otitis media in children

-

Traveler's diarrhea

-

Shigellosis

-

Pneumocystis jirovecii pneumonia (PCP) treatment and prophylaxis[8]

Sulfisoxazole is also used for urinary tract infections and was historically a common treatment for various systemic infections.

The Challenge of Resistance: An Evolving Threat

The clinical utility of sulfonamide isoxazoles has been significantly curtailed by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Target Modification: Mutations in the bacterial folP gene, which encodes for dihydropteroate synthase, can lead to an enzyme with reduced affinity for sulfonamides while retaining its function with PABA.

-

Acquisition of Resistance Genes: The horizontal transfer of mobile genetic elements carrying sulfonamide resistance genes, primarily sul1 and sul2, is a major driver of resistance.[14][15] These genes encode for alternative, drug-insensitive forms of DHPS. The sul1 gene is often found within class 1 integrons, which can also carry genes conferring resistance to other classes of antibiotics.[16]

The widespread use of sulfonamides in both human and veterinary medicine has created a strong selective pressure for the proliferation of these resistance mechanisms.

Beyond Antibacterials: The Modern Era of Sulfonamide Isoxazole Derivatives

While their role as frontline antibacterial agents has diminished, the sulfonamide isoxazole scaffold continues to be a fertile ground for drug discovery in other therapeutic areas. The unique structural and electronic properties of this motif have been leveraged to design molecules with a range of biological activities.

Notably, sulfonamide-isoxazole hybrids have shown promising anticancer activity.[17] These compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer.[17] The mechanism of action for these anticancer derivatives is often distinct from their antibacterial counterparts and may involve the inhibition of other key enzymes or signaling pathways.

Furthermore, isoxazole-containing sulfonamides are being investigated for a variety of other applications, including as anti-inflammatory agents, anticonvulsants, and inhibitors of carbonic anhydrase.[18] This diversification highlights the enduring value of the sulfonamide isoxazole core in modern medicinal chemistry.

Conclusion

The history of sulfonamide isoxazole derivatives is a testament to the power of chemical modification in optimizing drug properties and expanding therapeutic potential. From their origins as a crucial class of antibacterial agents to their current exploration in oncology and other fields, these compounds have consistently demonstrated their versatility. While the challenge of antibacterial resistance remains a significant hurdle, the ongoing research into novel sulfonamide isoxazole derivatives ensures that this remarkable chemical scaffold will continue to contribute to the advancement of medicine for years to come. The journey from a simple dye to a diverse array of therapeutic agents underscores the importance of continued innovation in the field of drug discovery.

References

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). Bioorganic Chemistry, 105, 104400. [Link]

-

Bergan, T., & Brodwall, E. K. (1979). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy, 5(4), 435-443. [Link]

- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.).

-

Li, S., Zhang, H., Liu, Y., Zhang, C., & Wang, Y. (2021). Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes. BMC Microbiology, 21(1), 83. [Link]

-

Gaur, V., et al. (2022). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry, 14(1), 59-83. [Link]

-

Nawaz, M., et al. (1990). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. Journal of the Pakistan Medical Association, 40(12), 282-285. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds, 1-11. [Link]

-

Hu, L., et al. (2016). Role of sul2 Gene Linked to Transposase in Resistance to Trimethoprim/Sulfamethoxazole Among Stenotrophomonas maltophilia Isolates. Annals of Laboratory Medicine, 36(5), 445-450. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1987). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmacy World & Science, 9(5), 202-209. [Link]

-

Synthesis of 3-formylamino-5-methylisoxazole. (n.d.). PrepChem.com. [Link]

-

Sulfonamide containing 2‐(isoxazol‐3‐yl)‐1H‐imidazole derivatives (4 a‐j). (n.d.). ResearchGate. [Link]

-

Das, S., & Suresh Kumar, G. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure & Dynamics, 39(16), 6065-6078. [Link]

-

Grape, M., et al. (2007). Antibiotic resistance and detection of the sul2 gene in urinary isolates of Escherichia coli in patients from Brazil. The Journal of Infection in Developing Countries, 1(1), 39-43. [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. (n.d.).

-

Popa, M. I., et al. (2025). Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy. International Journal of Molecular Sciences, 26(2), 895. [Link]

-

Asghar, A., et al. (2014). RESISTANCE PATTERN IN COMMUNITY ACQUIRED URINARY PATHOGENS AGAINST SULFISOXAZOLE AND TRIMETHOPRIM-SULFAMETHOXAZOL. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1377-1381. [Link]

-

Antunes, P., Machado, J., & Peixe, L. (2006). Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons. Antimicrobial Agents and Chemotherapy, 50(1), 196-201. [Link]

-

Singh, P., & Kaur, M. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. [Link]

-

Le, T., et al. (2024). Pharmacokinetic modeling of Sulfamethoxazole-Trimethoprim and Sulfadiazine-Trimethoprim combinations in broilers. Poultry Science, 103(8), 103828. [Link]

-

Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (n.d.). ResearchGate. [Link]

-

Bergan, T., et al. (1979). Pharmacokinetics of Sulphadiazine, Sulphamethoxazole and Trimethoprim in Patients With Varying Renal Function. Infection, 7(Suppl 4), S382-S387. [Link]

-

Le, T., et al. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Ghent University Academic Bibliography. [Link]

-

Gholami, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20286. [Link]

-

Trimethoprim + Sulfamethoxazole. (2023). Johns Hopkins ABX Guide. [Link]

-

MIC distribution of E. coli (n = 135) against sulfamethoxazole in... (n.d.). ResearchGate. [Link]

-

El-Adly, A. A., et al. (2023). Interspecies Interaction between Pseudomonas aeruginosa, Staphylococcus aureus and E. coli in vitro. Journal of Pure and Applied Microbiology, 17(1), 329-340. [Link]

-

Can trimethoprim/sulfamethoxazole (TMP/SMX) treat Pseudomonas aeruginosa infections? (2025). Dr. Oracle. [Link]

-

Zhao, X., et al. (2022). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 13, 846931. [Link]

-

Sulfa drug. (2026). Britannica. [Link]

-

Sulfonamides & Antifolate Medications. (n.d.). AccessMedicine. [Link]

-

Asfeldt, A. M., et al. (2019). Antimicrobial resistance in generic Escherichia coli isolated from swine fecal samples in 90 Alberta finishing farms. The Canadian Journal of Veterinary Research, 83(1), 20-27. [Link]

-

Ocampo, P. S., et al. (2021). Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation. Antibiotics, 10(6), 724. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trimethoprim + Sulfamethoxazole | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 10. Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Correlation between the sulfamethoxazole-trimethoprim resistance of Shigella flexneri and the sul genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jidc.org [jidc.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solvation Thermodynamics of Sulfamoyl-1,2-oxazole-3-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of sulfamoyl-1,2-oxazole-3-carboxamide , a structural motif critical in fragment-based drug discovery (FBDD) and the synthesis of sulfonamide antibiotics and anticonvulsants (e.g., Zonisamide analogs).

The guide contrasts the compound's behavior in Water (polar protic) versus Dimethyl Sulfoxide (DMSO, polar aprotic) . While the molecule possesses hydrophilic moieties (sulfamoyl, carboxamide), its high crystal lattice energy and aromatic core render it poorly soluble in aqueous media (< 0.5 mg/mL) but highly soluble in DMSO (> 50 mg/mL). This document details the physicochemical mechanisms driving this divergence and provides a validated Thermodynamic Shake-Flask Protocol for accurate quantification.

Part 1: Physicochemical Basis of Solubility

To understand the solubility differential, one must analyze the competition between Crystal Lattice Energy (solute-solute interactions) and Solvation Energy (solute-solvent interactions).

Structural Analysis

The molecule consists of three distinct functional zones:

-

1,2-Oxazole (Isoxazole) Core: A five-membered aromatic heterocycle. It is planar and lipophilic, contributing to strong

- -

C3-Carboxamide (

): A hydrogen bond donor and acceptor. -

Sulfamoyl Group (

): A strong hydrogen bond donor with acidic character (pKa

The Solvent Paradox

| Feature | Water ( | DMSO ( | Impact on Solute |

| Dielectric Constant ( | ~80 | ~47 | Water is better at separating ions, but the solute is largely neutral at physiological pH. |

| H-Bonding Capacity | Strong Donor & Acceptor | Strong Acceptor, No Donor | DMSO accepts protons from the amide/sulfamoyl groups without the entropic penalty of restructuring a water network. |

| Solvation Mechanism | Hydrophobic Effect | Dipole-Dipole & Dispersion | Water forces the isoxazole ring into a "cavity," reducing entropy. DMSO interacts favorably with the aromatic system. |

Part 2: Experimental Methodology

Two primary methods exist for solubility determination: Kinetic (high throughput, less accurate) and Thermodynamic (gold standard). For this compound, we utilize the Thermodynamic Shake-Flask Method (OECD 105) to ensure data integrity.

Thermodynamic Shake-Flask Protocol

Objective: Determine the saturation concentration (

Reagents & Equipment[1][2][3][4]

-

Test Compound: Sulfamoyl-1,2-oxazole-3-carboxamide (>98% purity).

-

Solvents: HPLC-grade DMSO; PBS (pH 7.4).

-

Equipment: Orbital shaker (temp controlled), 0.45 µm PTFE syringe filters (low binding), HPLC-UV/Vis.

Step-by-Step Workflow

-

Preparation of Supersaturation:

-

Weigh approx. 10 mg of solid compound into a 4 mL glass vial.

-

Add 1.0 mL of solvent (Water/PBS or DMSO). Note: For DMSO, ensure the solid is fully dissolved; if not, add more solvent until clear to find the limit, or add excess solid to find saturation.

-

Crucial Step: For the aqueous sample, ensure visible solid remains (suspension). If the solution clears, add more solid.

-

-

Equilibration:

-

Seal vials tightly (Parafilm) to prevent evaporation or hygroscopicity (DMSO is hygroscopic).

-

Agitate on an orbital shaker at 25°C for 24 hours .

-

Why 24h? Sulfonamides can form polymorphs or hydrates. Short incubation (kinetic) may measure a metastable state.

-

-

Phase Separation:

-

Allow samples to stand for 1 hour to sediment.

-

Filter the supernatant using a 0.45 µm PTFE filter .

-

Warning: Discard the first 200 µL of filtrate to saturate non-specific binding sites on the filter membrane.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate with mobile phase (e.g., 1:100 for DMSO samples, 1:1 for Water samples) to fit the calibration curve.

-

Inject onto a C18 column (e.g., Agilent Zorbax, 3.5 µm).

-

Detect at

(typically 254 nm for isoxazoles).

-

Visualization of Workflow

Caption: Figure 1. Thermodynamic Shake-Flask Workflow (OECD 105 compliant) for determining equilibrium solubility.

Part 3: Data Interpretation & Implications

Expected Solubility Profile

Based on structure-activity relationships (SAR) of similar sulfonamide-isoxazoles (e.g., sulfamethoxazole, zonisamide), the expected profile is:

| Solvent System | Solubility ( | Classification | Mechanism |

| PBS (pH 7.4) | 0.1 – 0.5 mg/mL | Low / Poor | High lattice energy dominates; water structuring penalty. |

| DMSO | > 50 mg/mL | High | Dipole interactions stabilize the polar functional groups. |

| 0.1 M NaOH | > 10 mg/mL | Moderate/High | Deprotonation of sulfonamide ( |

The "Crash" Phenomenon in Bioassays

A critical risk in drug development is the "Solvent Shift" .

-

Scenario: A researcher prepares a 10 mM stock solution in DMSO (perfectly clear).

-

Action: This stock is diluted 1000x into cell culture media (aqueous) for an assay.

-

Result: The final concentration is 10 µM. If the aqueous solubility is < 10 µM (~3 µg/mL), the compound will precipitate ("crash out").

-

Consequence: False negatives in biological assays (the cells never see the drug).

Recommendation: Always measure Kinetic Solubility in the specific assay buffer before running high-cost biological screens.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Organization for Economic Cooperation and Development. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link

-

PubChem Compound Summary. (2024). Zonisamide (Structural Analog Reference). National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

Methodological & Application

Application Note: Modular Synthesis of 5-Sulfamoyl-1,2-oxazole-3-carboxamide

This Application Note is designed for research scientists and process chemists. It details a robust, modular synthetic pathway for 5-sulfamoyl-1,2-oxazole-3-carboxamide utilizing diethyl oxalate as the primary scaffold generator.

Executive Summary

The isoxazole-3-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, often associated with carbonic anhydrase inhibitors (e.g., zonisamide analogs) and anti-inflammatory agents. This protocol addresses the challenge of regioselectively introducing a sulfonamide group at the 5-position of the isoxazole ring.

While direct sulfonation of the isoxazole ring typically favors the 4-position (electrophilic aromatic substitution), this guide presents a nucleophilic strategy via a 5-amino intermediate. This route ensures complete regiocontrol, high purity, and utilizes the accessible feedstock diethyl oxalate .

Key Advantages of This Protocol

-

Regioselectivity: Guarantees 5-substitution via a directed cyclization mechanism.

-

Cost-Efficiency: Utilizes diethyl oxalate and acetonitrile as the carbon backbone source.

-

Scalability: Avoids cryogenic conditions and hazardous organolithium reagents.

Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons: the 1,2-dicarbonyl backbone provided by diethyl oxalate and the nitrogen source from hydroxylamine. The critical design choice is the use of acetonitrile to introduce a latent amino group (via a nitrile) at the 5-position, which serves as the handle for sulfonylation.

Figure 1: Retrosynthetic logic flow from target to diethyl oxalate.

Detailed Experimental Protocol

Stage 1: Backbone Assembly (Claisen Condensation)

Objective: Synthesis of Ethyl 3-cyano-2-oxopropionate (Sodium Enolate).

Rationale: Acetonitrile acts as the methylene component in a crossed Claisen condensation with diethyl oxalate. The resulting

Reagents:

-

Diethyl oxalate (1.0 equiv)

-

Acetonitrile (1.2 equiv)

-

Sodium ethoxide (NaOEt) (1.1 equiv, 21% wt in EtOH)

-

Solvent: Absolute Ethanol

Procedure:

-

Charge a dried reaction vessel with NaOEt solution under

atmosphere. -

Cool to 0–5 °C.

-

Add a mixture of diethyl oxalate and acetonitrile dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C.

-

Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate (sodium enolate) will form.

-

Workup: Dilute with diethyl ether to maximize precipitation. Filter the solid sodium enolate under inert gas. Storage: The salt is hygroscopic; use immediately or store in a desiccator.

Stage 2: Isoxazole Core Formation

Objective: Synthesis of Ethyl 5-aminoisoxazole-3-carboxylate. Mechanism: The reaction proceeds via oxime formation at the ketone (C2), followed by intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon (C3), yielding the 5-amino isoxazole.

Reagents:

-

Sodium enolate from Stage 1 (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (1.2 equiv)[1] -

Solvent: Ethanol/Water (3:1)

Procedure:

-

Dissolve the sodium enolate in water.

-

Add a solution of hydroxylamine hydrochloride in ethanol.

-

Adjust pH to ~4.0–5.0 using dilute HCl.

-

Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure. The product often precipitates upon cooling. If not, extract with ethyl acetate (3x).

-

Purification: Recrystallize from ethanol.

-

Expected Yield: 60–75%

-

Data Check:

NMR should show a characteristic singlet for the isoxazole C4-H (~6.0 ppm) and a broad singlet for

-

Stage 3: Meerwein Sulfonylation (The Critical Step)

Objective: Conversion of 5-amino group to 5-chlorosulfonyl group.

Rationale: Direct oxidation of the amine is not feasible. We employ a modified Sandmeyer reaction (Meerwein reaction) where the diazonium salt is captured by

Reagents:

-

Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv)

-

Sodium Nitrite (

) (1.1 equiv) -

Hydrochloric Acid (conc.)[2]

-

Sulfur Dioxide (

) (saturated solution in acetic acid) -

Copper(II) Chloride (

) (0.2 equiv)

Procedure:

-

Diazotization: Suspend the amine in conc. HCl/Acetic acid at -5 °C. Add aqueous

dropwise, maintaining temp <0 °C. Stir for 30 mins to form the diazonium salt. -

Sulfonylation: In a separate vessel, prepare a saturated solution of

in glacial acetic acid. Add the -

Pour the cold diazonium solution into the stirring

mixture. Caution: Vigorous gas evolution ( -

Allow to warm to room temperature and stir until gas evolution ceases (approx. 1–2 hours).

-

Workup: Pour onto crushed ice. The sulfonyl chloride (Ethyl 5-chlorosulfonylisoxazole-3-carboxylate) will precipitate as a solid or oil. Extract rapidly with DCM. Note: Sulfonyl chlorides are hydrolytically unstable; proceed immediately to Stage 4.

Stage 4: Global Amidation

Objective: Synthesis of this compound. Rationale: Ammonia is used to simultaneously convert the sulfonyl chloride to a sulfonamide and the ethyl ester to a primary carboxamide.

Reagents:

-

Crude Sulfonyl Chloride from Stage 3

-

Aqueous Ammonia (28-30%) or Methanolic Ammonia (7N)

Procedure:

-

Dissolve the crude sulfonyl chloride in minimal THF or Dioxane (to ensure solubility).

-

Cool to 0 °C.

-

Add excess ammonia solution (10+ equiv) dropwise.

-

Stir at room temperature for 12 hours (ester ammonolysis is slower than sulfonamide formation).

-

Workup: Concentrate the solvent. Acidify carefully to pH ~2 to precipitate the product (or extract if soluble).

-

Purification: Recrystallize from water/ethanol or purify via column chromatography (MeOH/DCM gradient).

Quantitative Data Summary

| Parameter | Stage 1 (Backbone) | Stage 2 (Cyclization) | Stage 3 (Sulfonylation) | Stage 4 (Amidation) |

| Reagent | Diethyl Oxalate + MeCN | |||

| Temp | 0 °C | Reflux (78 °C) | -5 °C | 0 °C |

| Time | 4 h | 3–5 h | 2 h | 12 h |

| Typical Yield | >85% (as salt) | 60–75% | 50–65% | 70–80% |

| Key Risk | Exotherm | pH control critical | Pressure build-up |

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical regiochemical control points.

Figure 2: Mechanistic pathway from feedstock to functionalized target.

Troubleshooting & Optimization

-

Low Yield in Stage 2: Ensure the pH is strictly controlled. If pH is too low (<2), the oxime may hydrolyze. If too high (>7), the condensation is sluggish.

-

Decomposition in Stage 3: The diazonium intermediate is unstable. Ensure temperature stays below 0 °C during formation. The

solution must be saturated; insufficient -

Incomplete Amidation (Stage 4): If the ester does not convert to the amide (leaving the 3-carboxylate-5-sulfonamide), increase temperature to 50 °C in a sealed vessel or use a catalytic amount of NaCN (caution) or stronger ammonia source (liquid

).

References

-

Isoxazole Synthesis via Claisen Condensation

- Title: Synthesis of unsymmetrically substituted isoxazoles as intermedi

- Source: Studia UBB Chemia.

-

URL:[Link]

-

General Isoxazole Protocols

- Title: An overview of metal-free synthetic routes to isoxazoles.

- Source: RSC Advances.

-

URL:[Link]

-

Synthesis of 5-Aminoisoxazoles

- Sulfonylation of Heterocycles (Meerwein Reaction)

-

Carboxamide Synthesis from Esters

- Title: Synthesis of 5-substituted isoxazole-3-carboxamide deriv

- Source: ResearchG

-

URL:[Link]

Sources

Application Note: Regioselective Sulfonation of Isoxazole-3-Carboxamide

Introduction and Mechanistic Rationale

Isoxazole-3-carboxamide derivatives are highly valued scaffolds in medicinal chemistry, serving as the core structural motif for carbonic anhydrase inhibitors, transient receptor potential (TRP) channel antagonists, and anti-inflammatory agents[1][2]. Functionalizing the isoxazole core via sulfonation enables the generation of diverse, biologically active sulfonamide libraries.

However, the isoxazole ring is inherently electron-deficient due to the electronegativity of its nitrogen and oxygen heteroatoms. The presence of a 3-carboxamide group further deactivates the ring toward electrophilic aromatic substitution (SEAr). Despite this severe deactivation, theoretical and experimental studies confirm that the C-4 position retains the highest relative nucleophilicity, making it the exclusive site for electrophilic attack[1][3]. To overcome the high activation energy barrier caused by the carboxamide group, direct chlorosulfonation requires vigorous conditions, typically utilizing a vast excess of chlorosulfonic acid (

Chemical Logic & Workflow

acts as both the solvent and the electrophilic reagent. The reaction proceeds via the generation of highly electrophilicBecause the resulting isoxazole-4-sulfonyl chloride is highly susceptible to hydrolysis, this protocol incorporates a self-validating downstream aminolysis step. Converting the transient sulfonyl chloride into a stable sulfonamide prevents degradation and simplifies analytical verification.

Workflow for C-4 chlorosulfonation and aminolysis of isoxazole-3-carboxamide.

Quantitative Optimization Data

The deactivating nature of the 3-carboxamide group requires precise thermal tuning. Table 1 summarizes the optimization of reaction parameters to maximize the yield of the transient sulfonyl chloride intermediate.

Table 1: Optimization of Chlorosulfonation Conditions

| Temperature (°C) | Reaction Time (h) | Conversion (%)* | Primary Observation | |

| 25 | 5.0 | 24 | < 5 | Starting material recovered; no SEAr observed. |

| 80 | 5.0 | 12 | 45 | Incomplete conversion; sluggish kinetics. |

| 120 | 10.0 | 6 | 92 | Optimal condition; clean and complete conversion. |

| 150 | 10.0 | 4 | 78 | Ring cleavage and thermal decomposition observed. |

*Conversion determined by LC-MS analysis of a reaction aliquot quenched in methanol (analyzed as the stable methyl sulfonate ester).

Experimental Protocol

Phase 1: Direct Chlorosulfonation (C-4 Functionalization)

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

-

Substrate Loading: Charge the flask with isoxazole-3-carboxamide (1.0 mmol, 1.0 eq). Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (10.0 mmol, 10.0 eq) dropwise over 15 minutes.

-

Causality: The initial protonation of the heteroatoms is highly exothermic. Dropwise addition at 0 °C prevents localized superheating, charring, and substrate degradation[4].

-

-

Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 120 °C using an oil bath. Stir at this temperature for 6 hours.

-

Causality: Elevated thermal energy is strictly required to overcome the severe electron-withdrawal induced by the 3-carboxamide group, enabling SEAr at the C-4 position[3].

-

-

Quenching: Allow the reaction to cool to room temperature. Carefully transfer the mixture dropwise into a vigorously stirred beaker containing 50 g of crushed ice.

-

Causality: Ice controls the massive exotherm generated by the hydrolysis of excess

. Keeping the temperature near 0 °C prevents the hydrolysis of the newly formed sulfonyl chloride into an unusable sulfonic acid.

-

-

Extraction: Immediately extract the aqueous mixture with cold dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with ice-cold brine, dry over anhydrous

, and filter. Keep the solution cold and proceed immediately to Phase 2.

Phase 2: Aminolysis (Stabilization and Self-Validation)

-

Amine Preparation: In a separate flask, dissolve the desired amine (e.g., morpholine or a primary aniline) (1.2 mmol, 1.2 eq) and triethylamine (TEA) (2.5 mmol, 2.5 eq) in 10 mL of anhydrous DCM at 0 °C.

-

Coupling: Slowly add the cold DCM solution of the isoxazole-4-sulfonyl chloride (generated in Phase 1) to the amine solution.

-

Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward and preventing the protonation of the nucleophilic amine.

-

-

Completion: Stir the mixture at room temperature for 2 hours.

-

Workup: Wash the organic layer with 1M HCl (10 mL), saturated

(10 mL), and brine (10 mL). Dry over

System Self-Validation & Troubleshooting

To ensure the protocol's integrity, validate the structural transformation through the following analytical checkpoints:

-

In-Process TLC Monitoring: Quench a 10 µL reaction aliquot in 200 µL of methanol and add one drop of TEA. The formation of the methyl sulfonate ester will appear as a distinct, less polar spot compared to the starting material. If the spot streaks heavily, moisture may have compromised the sulfonyl chloride.

-

1H NMR Spectroscopy: The most definitive proof of successful regioselective C-4 sulfonation is the complete disappearance of the characteristic C-4 aromatic proton singlet (typically observed around

6.5–7.0 ppm in the starting material) in the final sulfonamide product[1].

References

Sources

Advanced Application Note: One-Pot Synthesis Strategies for 5-Sulfamoylisoxazole Derivatives

Executive Summary & Pharmacological Relevance[1][2][3][4][5]

The 5-sulfamoylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for a class of potent Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors (e.g., Valdecoxib), and antiepileptics (e.g., Zonisamide analogs). The sulfonamide moiety at the 5-position is critical for zinc binding in metalloenzymes and hydrogen bonding in cyclooxygenase active sites.

Traditional synthesis often involves multi-step isolation: ring construction, halogenation, and subsequent nucleophilic displacement. This Application Note details two high-efficiency One-Pot strategies that eliminate intermediate isolation, maximizing atom economy and throughput.

Key Applications

-

Carbonic Anhydrase Inhibition: Targeting isoforms hCA II, IX, and XII for glaucoma and antitumor therapy.

-

Anti-inflammatory Agents: COX-2 selective inhibition.

-

High-Throughput Screening (HTS): Rapid library generation of sulfonamide derivatives.

Strategic Overview: Selecting the Right Protocol

We present two distinct methodologies. Selection depends on the substrate's sensitivity to acidic conditions and the availability of starting materials.

| Feature | Method A: Electrophilic Chlorosulfonylation | Method B: Lithiation-Sulfinylation-Amination |

| Mechanism | Electrophilic Aromatic Substitution ( | Directed Ortho-Metalation (DoM) / Anionic |

| Conditions | Harsh (Chlorosulfonic acid, | Mild/Cryogenic (n-BuLi, |

| Regioselectivity | High for 5-position (steric/electronic control) | Exclusive for 5-position (pKa driven) |

| Substrate Tolerance | Robust substrates (Aryl/Alkyl groups) | Sensitive functional groups (Esters, Nitriles) |

| Scalability | Excellent (Industrial Standard) | Good (Requires inert atmosphere) |

Method A: One-Pot Electrophilic Chlorosulfonylation

Best for: Robust 3-substituted or 3,4-disubstituted isoxazoles lacking acid-sensitive groups.

Mechanistic Insight

This "telescoped" synthesis utilizes chlorosulfonic acid (

Detailed Protocol

Reagents:

-

Substrate: 3-Phenyl-5-methylisoxazole (or analog).

-

Reagent A: Chlorosulfonic acid (

) (Excess). -

Reagent B: Thionyl chloride (

) (Optional, enhances conversion). -

Quench: Ammonium hydroxide (

) or substituted amine.

Step-by-Step Procedure:

-

Chilling: Place 5.0 mL of chlorosulfonic acid in a dry round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Add the isoxazole substrate (1.0 g, 1.0 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Heating: Remove the ice bath and heat the mixture to 100–120°C for 2–4 hours. Monitor consumption of starting material via TLC (micro-workup required).

-

Note: If conversion halts at the sulfonic acid stage, add 2.0 equiv of

and reflux for an additional hour.

-

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Slowly pour the oily residue onto 50 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.

-

Amination (One-Pot Continuation): Immediately add excess aqueous ammonia (25%) or a solution of the desired amine (2.0 equiv) in THF to the aqueous suspension.

-

Isolation: Stir for 1 hour at room temperature. The final sulfonamide precipitates out. Filter, wash with water, and recrystallize from Ethanol/Water.

Method B: The "Anionic" One-Pot (Lithiation-Sulfinylation)

Best for: Complex scaffolds, acid-sensitive substrates, and high-value intermediates.

Mechanistic Insight

The proton at the C5 position of the isoxazole ring is relatively acidic (

Visualization of the Pathway